molecular formula C10H5FN4O B11039495 5-(4-Fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(4-Fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11039495
M. Wt: 216.17 g/mol
InChI Key: MGDXGFZTVHJHJG-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique structure combining a fluorophenyl group with an oxadiazolo-pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 4-fluoroaniline with appropriate reagents to form the oxadiazole ring, followed by cyclization to form the pyrazine ring. One common method includes the use of 4-fluoroaniline, which undergoes diazotization followed by reaction with a nitrile oxide to form the oxadiazole ring. Subsequent cyclization with hydrazine or its derivatives yields the final pyrazine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of oxadiazolo-pyrazine exhibit antimicrobial, antifungal, and anticancer activities .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being studied for their efficacy in treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and overall efficacy in various applications .

Properties

Molecular Formula

C10H5FN4O

Molecular Weight

216.17 g/mol

IUPAC Name

5-(4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C10H5FN4O/c11-7-3-1-6(2-4-7)8-5-12-9-10(13-8)15-16-14-9/h1-5H

InChI Key

MGDXGFZTVHJHJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NON=C3N=C2)F

Origin of Product

United States

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